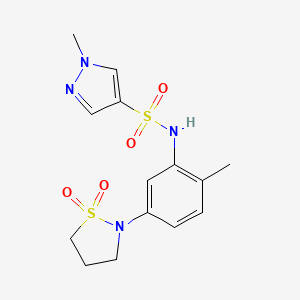
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H18N4O4S2 and its molecular weight is 370.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Mode of Action
It is known to interact with cdk2 . The interaction likely involves the compound binding to the active site of CDK2, potentially inhibiting its activity and thus affecting cell cycle progression.
Biochemical Pathways
The biochemical pathways affected by this compound are related to cell cycle regulation. By targeting CDK2, the compound can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on cell cycle progression. By inhibiting CDK2, the compound could cause cell cycle arrest, preventing cells from dividing and potentially leading to cell death .
生物活性
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-1H-pyrazole-4-sulfonamide]
- Molecular Formula : C23H27N5O3S
- Molecular Weight : 453.557 g/mol
Structural Features
The compound features a pyrazole ring substituted with a sulfonamide group and an isothiazolidine moiety, which may contribute to its biological properties.
Antiproliferative Activity
Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays using U937 cells indicated that these compounds can inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values were determined for several derivatives, revealing promising candidates for further development .
Case Study: Antiproliferative Effects
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| MR-S1-13 | 15.2 | U937 |
| MR-S1-5 | 32.7 | U937 |
This table illustrates the varying potency of different derivatives against the same cell line, highlighting the importance of structural modifications in enhancing biological activity.
The mechanism by which this compound exerts its effects is multifaceted:
- Cell Cycle Regulation : The compound is believed to influence the G1-S transition of the cell cycle, promoting E2F transcriptional activity essential for DNA synthesis initiation .
- DNA Damage Response : It plays a role in the DNA damage checkpoint, preventing cells with damaged DNA from entering mitosis by regulating BRCA2 phosphorylation .
- Telomere Maintenance : The compound may also be involved in telomere repair mechanisms through phosphorylation of proteins like NBN .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole sulfonamides is closely linked to their structural features. Variations in side chains and functional groups can significantly affect their potency and selectivity against target cells.
Key Findings from SAR Studies
- Substituent Effects : Aromatic and heteroaromatic substitutions enhance the biological activity of pyrazole derivatives.
- Sulfonamide Group : The presence of the sulfonamide moiety is crucial for maintaining antiproliferative effects.
Comparative Analysis with Related Compounds
A comparative analysis with other pyrazole derivatives indicates that modifications to the core structure can lead to varying degrees of biological efficacy.
| Compound Name | Structure Feature | Activity Level |
|---|---|---|
| Pyrazole A | Simple alkyl group | Low |
| Pyrazole B | Aromatic ring | Moderate |
| Pyrazole C | Sulfonamide group | High |
This table highlights how specific structural features correlate with biological activity levels.
特性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S2/c1-11-4-5-12(18-6-3-7-23(18,19)20)8-14(11)16-24(21,22)13-9-15-17(2)10-13/h4-5,8-10,16H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHZVNZLRBKSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














